N-phenyl-3-(phenylsulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE is a complex organic compound that features a quinoline core substituted with a phenylsulfonyl group and an N-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base like pyridine.
N-Phenyl Substitution: The final step involves the N-phenyl substitution, which can be achieved by reacting the sulfonylated quinoline with phenylamine under suitable conditions.
Industrial Production Methods
Industrial production of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE: Unique due to its specific substitution pattern on the quinoline core.
N-Phenylquinoline: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
Phenylsulfonylquinoline: Lacks the N-phenyl substitution, affecting its reactivity and applications.
Uniqueness
N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE is unique due to the presence of both the phenylsulfonyl and N-phenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C21H16N2O2S/c24-26(25,17-11-5-2-6-12-17)20-15-22-19-14-8-7-13-18(19)21(20)23-16-9-3-1-4-10-16/h1-15H,(H,22,23) |
InChI Key |
JOVJXFUURAKOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.